molecular formula C14H17NO3 B13207641 2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid

Cat. No.: B13207641
M. Wt: 247.29 g/mol
InChI Key: NRIVBENYSAVEPW-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethyl, hydroxy, and trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents can be introduced through subsequent reactions, such as alkylation and hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes, starting from readily available precursors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in these processes include methanesulfonic acid, chloroform, and triethylamine .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl and trimethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol .

Scientific Research Applications

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active indole compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-ethyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-5-10-12(14(17)18)9-6-11(16)7(2)8(3)13(9)15(10)4/h6,16H,5H2,1-4H3,(H,17,18)

InChI Key

NRIVBENYSAVEPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC(=C(C(=C2N1C)C)C)O)C(=O)O

Origin of Product

United States

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